

"Insecticidal agent 3" analytical methods for residue detection

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Compound of Interest

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Analytical Methods for the Residue Detection of Chlorpyrifos

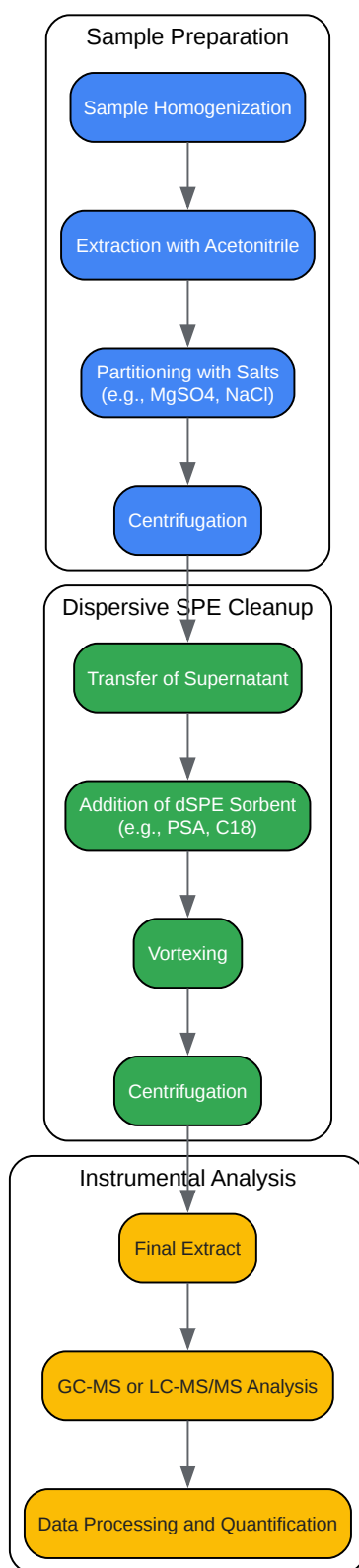
This document provides detailed application notes and protocols for the analytical determination of chlorpyrifos residues in various matrices. The methodologies outlined are intended for researchers, scientists, and professionals in drug development and food safety, focusing on robust and validated techniques for accurate quantification.

Introduction

Chlorpyrifos is a broad-spectrum organophosphate insecticide widely used in agriculture. Due to its potential toxicity, monitoring its residues in food and environmental samples is crucial for ensuring consumer safety and regulatory compliance. This document details established methods for the extraction, cleanup, and analysis of chlorpyrifos residues using modern chromatographic techniques.

General Analytical Workflow

The analysis of chlorpyrifos residues typically involves sample preparation to extract the analyte from the matrix and remove interfering substances, followed by instrumental analysis for detection and quantification. A common and effective sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.



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Caption: General workflow for chlorpyrifos residue analysis using the QuEChERS method.

Application Note 1: Analysis of Chlorpyrifos in Agricultural Produce by GC-MS

This method is suitable for the determination of chlorpyrifos residues in various agricultural products such as maize, cassava, yam, and leafy vegetables.[1] The QuEChERS sample preparation method is employed for extraction and cleanup, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

Experimental Protocol

1. Sample Preparation (QuEChERS)[1][3]

- Homogenization: Homogenize a representative portion of the sample. For samples with low water content (<25%), hydration by adding a specific amount of water may be necessary.
- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 20 mL of acetonitrile.
 - Shake vigorously for 15 minutes.
 - Add 6 g of anhydrous magnesium sulfate (MgSO_4) and 1.5 g of anhydrous sodium acetate.
 - Shake for another 10 minutes and vortex for 1 minute.
 - Centrifuge at 3000 rpm for 5 minutes.
- Dispersive SPE Cleanup:
 - Transfer an aliquot of the supernatant to a clean centrifuge tube containing a suitable amount of primary secondary amine (PSA) sorbent to remove fatty acids and other interferences.
 - Vortex for 1 minute.

- Centrifuge at high speed for 5 minutes.
- The resulting supernatant is ready for GC-MS analysis.

2. GC-MS Instrumental Analysis

- Gas Chromatograph (GC):
 - Column: TRB-5 capillary column (30 m x 0.30 µm internal diameter) or equivalent.
 - Injector Temperature: 250 °C
 - Oven Temperature Program: Initial temperature of 40°C for 1 min, then ramped at 12°C/min to 280°C and held for 10 min.
 - Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min).
 - Injection Volume: 1 µL
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI)
 - Acquisition Mode: Selected Ion Monitoring (SIM)
 - Monitored Ions (m/z): Specific ions for chlorpyrifos should be selected for quantification and confirmation (e.g., m/z 197, 97, 314).

Quantitative Data

Matrix	Method	LOD (µg/mL)	LOQ (µg/mL)	Recovery (%)	RSD (%)	Reference
Agricultural Produce	QuEChER S-GC-MS	0.0155	0.0518	85-110	< 2	
Tomatoes	QuEChER S-GC-MS	1.63-10.5 mg/kg	5.43-35 mg/kg	83.84- 119.73	< 20.54	
Lettuce	SweET- GC-MS/MS	-	0.01 mg/kg	85-105	< 20	

Application Note 2: Analysis of Chlorpyrifos in Environmental Samples by LC-MS/MS

This method is suitable for the determination of chlorpyrifos residues in environmental matrices such as water and soil. It utilizes a modified extraction procedure followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity.

Experimental Protocol

1. Sample Preparation

- Water Samples (Liquid-Liquid Extraction):
 - To 1 L of a filtered water sample, add a suitable volume of a water-immiscible organic solvent (e.g., methylene chloride or hexane).
 - Shake vigorously in a separatory funnel and allow the layers to separate.
 - Collect the organic layer. Repeat the extraction twice more with fresh solvent.
 - Combine the organic extracts and pass through anhydrous sodium sulfate to remove residual water.
 - Evaporate the solvent to near dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

- Biobed/Soil Samples (Solvent Extraction):
 - To a homogenized sample, add an extraction solvent mixture (e.g., acetone, phosphoric acid, and water 98:1:1 v/v/v).
 - Homogenize, centrifuge, and filter the extract.
 - Evaporate an aliquot of the extract and reconstitute in methanol acidified with 0.1% acetic acid.

2. LC-MS/MS Instrumental Analysis

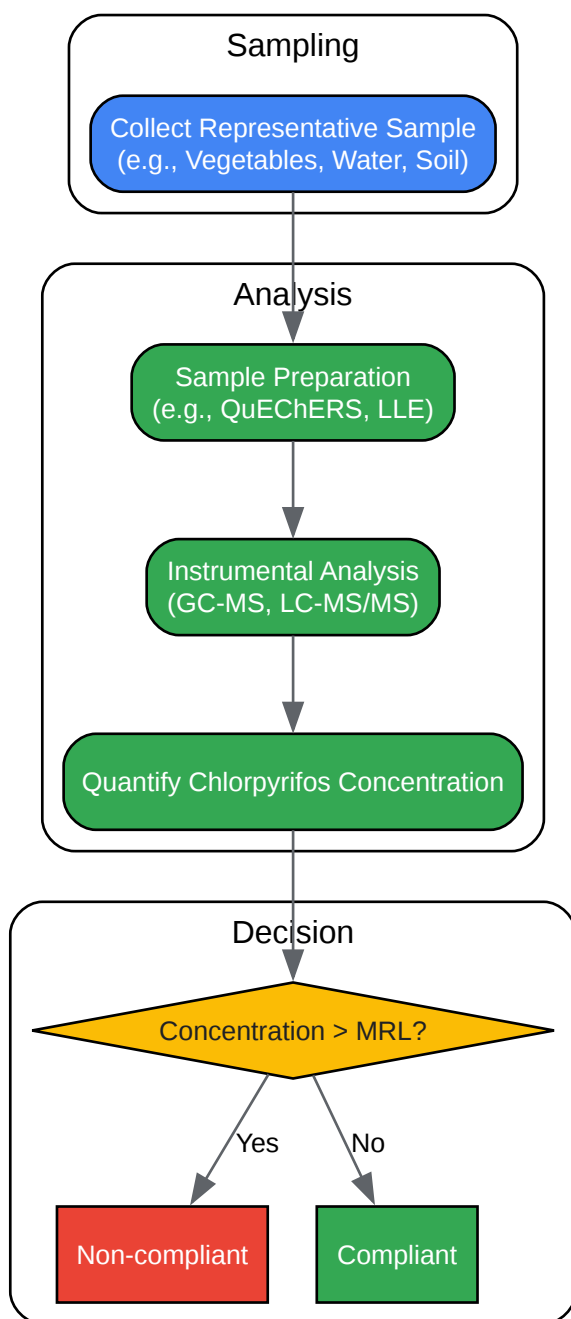
- Liquid Chromatograph (LC):
 - Column: A suitable C18 reversed-phase column.
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol (B).
 - Flow Rate: 0.3 - 0.5 mL/min
 - Injection Volume: 5-10 μ L
- Tandem Mass Spectrometer (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Quantification: 350.1 > 97.0
 - Confirmation: 350.1 > 197.9

Quantitative Data

Matrix	Method	LOD (mg/kg)	LOQ (mg/kg)	Recovery (%)	RSD (%)	Reference
Biobeds	UPLC-MS/MS	0.02	2	96-115	< 20	
Surface Water	LLE-GC-FID	-	-	-	-	
Ground Water	LLE-GC-FID	-	-	-	-	

Signaling Pathway and Experimental Relationship Diagram

The following diagram illustrates the logical flow from sample collection to the final analytical decision based on the comparison with Maximum Residue Limits (MRLs).



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Caption: Decision-making pathway in chlorpyrifos residue analysis.

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